6-Fluorohexanal
Overview
Description
6-Fluorohexanal is an organic compound with the molecular formula C6H11FO It is a derivative of hexanal, where a fluorine atom is substituted at the sixth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluorohexanal can be synthesized through several methods. One common approach involves the fluorination of hexanal using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of hexanal in an appropriate solvent, such as acetonitrile, at room temperature. The reaction is usually complete within a few hours, yielding this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow fluorination. This method allows for the efficient and controlled introduction of fluorine atoms into the hexanal molecule, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluorohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 6-fluorohexanoic acid.
Reduction: Reduction of this compound can yield 6-fluorohexanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: 6-Fluorohexanoic acid
Reduction: 6-Fluorohexanol
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluorohexanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe to study the effects of fluorine substitution on biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 6-Fluorohexanal exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it can disrupt cell membrane synthesis and mitochondrial function, leading to increased oxidative stress and apoptosis in certain fungal species . The compound’s fluorine atom plays a crucial role in these interactions, enhancing its reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Hexanal: The parent compound without the fluorine substitution.
6-Chlorohexanal: A similar compound with a chlorine atom instead of fluorine.
6-Bromohexanal: A similar compound with a bromine atom instead of fluorine
Uniqueness
6-Fluorohexanal is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are desired .
Properties
IUPAC Name |
6-fluorohexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDORMVUFPWKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190754 | |
Record name | Hexanal, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-33-1 | |
Record name | Hexanal, 6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanal, 6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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